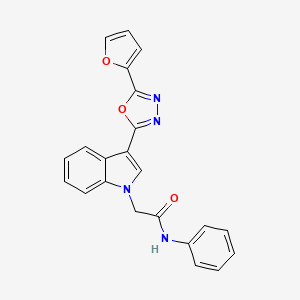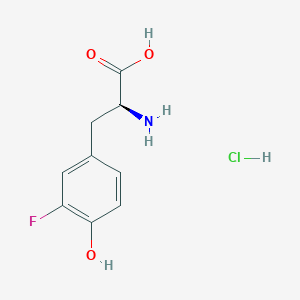
(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H10FNO3·HCl It is a derivative of phenylalanine, an essential amino acid, and contains a fluorine atom and a hydroxyl group on the aromatic ring
作用機序
Target of Action
The primary target of 3-Fluoro-L-tyrosine hydrochloride, also known as (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride, is the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative stress.
Mode of Action
3-Fluoro-L-tyrosine hydrochloride interacts with its target, the protein superoxide dismutase [mn], mitochondrial . .
Biochemical Pathways
It is known that the compound can be biologically incorporated into proteins in place of tyrosine . This suggests that it may influence various biochemical pathways where tyrosine is involved.
Result of Action
Given its ability to be incorporated into proteins in place of tyrosine , it is likely that it could have wide-ranging effects on cellular function.
生化学分析
Biochemical Properties
3-Fluoro-L-tyrosine hydrochloride targets the protein superoxide dismutase [mn], mitochondrial . This interaction plays a crucial role in biochemical reactions. The compound’s structure allows it to interact with these biomolecules, influencing their function and the overall biochemical reaction in which they are involved .
Cellular Effects
It is known that the compound has a strong correlation with the expression of L-type amino acid transporter 1 (LAT1), an isoform of system L highly upregulated in cancers . This suggests that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-L-tyrosine hydrochloride involves its interaction with the protein superoxide dismutase [mn], mitochondrial .
Metabolic Pathways
It is known that the compound targets the protein superoxide dismutase [mn], mitochondrial .
Transport and Distribution
3-Fluoro-L-tyrosine hydrochloride is transported by LAT1 and not by LAT2 . This suggests that the compound is distributed within cells and tissues through interaction with these transporters .
Subcellular Localization
Given its interaction with the protein superoxide dismutase [mn], mitochondrial , it is likely that the compound is localized to the mitochondria.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an amino group through reductive amination, resulting in the formation of an intermediate compound.
Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-hydroxybenzoic acid or 3-fluoro-4-hydroxybenzaldehyde.
Reduction: Formation of 3-fluoro-4-hydroxyphenylethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
3-Fluoro-4-hydroxyphenylacetic acid: Similar structure but lacks the amino group.
3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid: Similar structure but without the hydrochloride salt.
Uniqueness
(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride is unique due to the presence of both the amino group and the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3.ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXXWLYNNMJUHP-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2618767.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2618768.png)
![N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2618770.png)
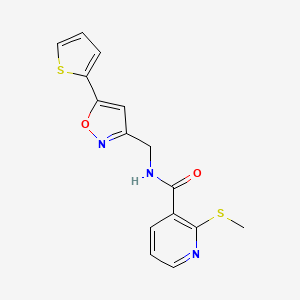
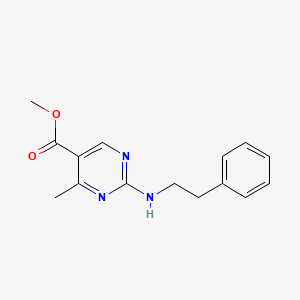
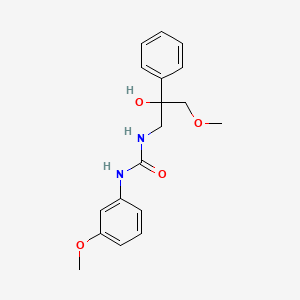
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2618778.png)
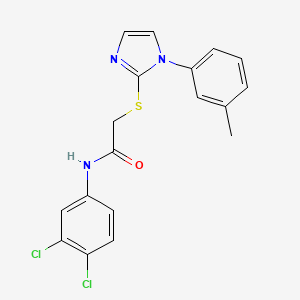
![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2618781.png)
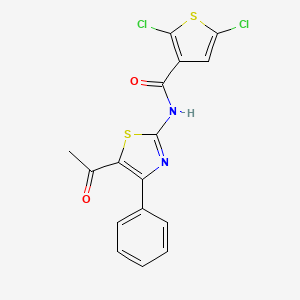
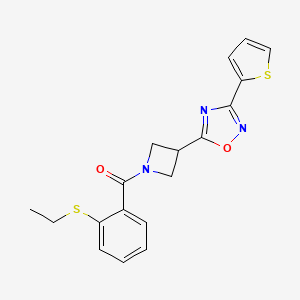
![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[1-(naphthalen-1-ylmethyl)indol-3-yl]prop-2-enamide](/img/structure/B2618784.png)
![Methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2618787.png)
